tert-Butyl methyl(3-oxobutyl)carbamate

Description

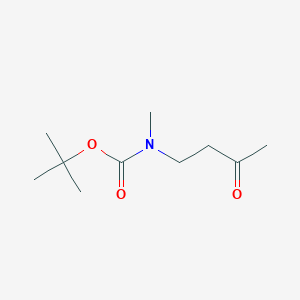

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methyl-N-(3-oxobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-8(12)6-7-11(5)9(13)14-10(2,3)4/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYYCJHSYGWXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tert-Butyl methyl(3-oxobutyl)carbamate CAS number

An In-depth Technical Guide to tert-Butyl methyl(3-oxobutyl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a robust synthetic pathway with mechanistic insights, and its applications as a versatile building block. Emphasis is placed on the strategic utility of its orthogonal functionalities—a ketone and a Boc-protected secondary amine. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, safety information, and a framework for its practical application in the laboratory.

Chemical Identity and Properties

This compound is a carbamate derivative featuring a ketone functional group. The presence of the tert-butyloxycarbonyl (Boc) group, a common protecting group for amines, makes this compound a stable and valuable intermediate for multi-step organic synthesis.

Systematic IUPAC Name: tert-butyl N-methyl-N-(3-oxobutyl)carbamate CAS Number: 1447607-14-8[1][2][3] Molecular Formula: C₁₀H₁₉NO₃[1] Molecular Weight: 201.26 g/mol [1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1447607-14-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | N/A |

| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, MeOH) | N/A |

| Boiling Point | Not established | N/A |

| Melting Point | Not established | N/A |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not widely documented in literature, but a logical and efficient two-step pathway can be designed based on fundamental organic reactions. The strategy involves an initial Aza-Michael addition followed by a standard Boc-protection.

Overall Synthetic Scheme:

The proposed synthesis starts from two readily available commercial reagents: methylamine and methyl vinyl ketone (MVK).

-

Step 1: Aza-Michael Addition. Methylamine acts as a nucleophile in a conjugate addition to the α,β-unsaturated ketone, MVK. This reaction forms the key intermediate, 4-(methylamino)butan-2-one. This reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

-

Step 2: Boc-Protection. The resulting secondary amine is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or in a biphasic system with a mild inorganic base. The base neutralizes the carbonic acid byproduct, driving the reaction to completion.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Authenticating the structure of the final product is critical. Based on its molecular structure, the following spectroscopic signatures are expected.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature |

| ¹H NMR | δ (ppm): ~4.0-3.5 (t, 2H, -N-CH₂-), ~2.9 (s, 3H, -N-CH₃), ~2.7 (t, 2H, -CH₂-C=O), ~2.1 (s, 3H, -C(=O)-CH₃), 1.4 (s, 9H, -C(CH₃)₃). Note: Due to rotational isomers (rotamers) around the N-C(O) bond, some peaks may appear broadened or as two distinct sets. |

| ¹³C NMR | δ (ppm): ~208 (C=O, ketone), ~155 (C=O, carbamate), ~80 (-C(CH₃)₃), ~48 (-N-CH₂-), ~42 (-CH₂-C=O), ~35 (-N-CH₃), ~30 (-C(=O)-CH₃), ~28 (-C(CH₃)₃). |

| IR (Infrared) | ν (cm⁻¹): ~1710 (C=O stretch, ketone), ~1690 (C=O stretch, carbamate), ~2970 (C-H stretch, aliphatic). |

| Mass Spec (MS) | m/z (ESI+): 202.14 [M+H]⁺, 224.12 [M+Na]⁺. |

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal chemical transformations.

-

Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide range of nucleophilic, basic, and reductive conditions.[4] It can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free secondary amine. This allows for subsequent reactions such as acylation, alkylation, or sulfonylation without affecting other parts of the molecule.

-

Ketone Functionality: The ketone serves as an electrophilic handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Key applications include:

-

Reductive Amination: To introduce further diversity by forming a new amine.

-

Heterocycle Synthesis: As a precursor for synthesizing substituted pyridines, pyrimidines, or other heterocyclic systems crucial in medicinal chemistry.

-

Aldol and Related Condensations: To build molecular complexity through C-C bond formation.

-

The spatial separation of these two functional groups by an ethylene bridge makes it an ideal linker or building block in the synthesis of complex target molecules, such as kinase inhibitors or peptide mimetics, where precise positioning of functional groups is essential.

Caption: Orthogonal reactivity of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(methylamino)butan-2-one

-

Materials: Methylamine (40% solution in H₂O), Methyl vinyl ketone (MVK, ≥99%), Diethyl ether, Anhydrous magnesium sulfate.

-

Safety Note: MVK is toxic and lachrymatory. Methylamine is a corrosive gas. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice-water bath, add methylamine solution (e.g., 50 mL, excess).

-

Slowly add methyl vinyl ketone (1.0 eq.) dropwise via a syringe or dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification.

-

Protocol 2: Synthesis of this compound

-

Materials: Crude 4-(methylamino)butan-2-one, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA) or Sodium Bicarbonate, Saturated aqueous sodium chloride (brine).

-

Procedure:

-

Dissolve the crude 4-(methylamino)butan-2-one (1.0 eq.) in DCM (approx. 0.2 M concentration).

-

Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C.

-

In a separate flask, dissolve Boc₂O (1.1 eq.) in a small amount of DCM.

-

Add the Boc₂O solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Safety and Handling

While toxicological properties for this specific compound have not been fully investigated, data from structurally related compounds like tert-butyl carbamate should be considered.

-

Hazard Identification: May cause skin, eye, and respiratory tract irritation.[5][6] May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles conforming to EN166, protective gloves (e.g., nitrile rubber), and a lab coat.[7] All handling should be performed in a chemical fume hood.[8]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[9]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[9]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[9]

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable synthetic intermediate whose utility is derived from its constitution as a bifunctional building block. The presence of a ketone and a stable, yet readily cleavable, Boc-protected amine allows for a wide range of selective chemical manipulations. This guide has provided its core chemical data, a logical synthetic strategy with detailed protocols, and an overview of its potential applications in modern organic synthesis and pharmaceutical research. Proper adherence to the outlined safety protocols is essential for its handling and use in a laboratory setting.

References

-

Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 18. [Link]

-

PubChem. tert-butyl N-(3-oxobutyl)carbamate. National Center for Biotechnology Information. [Link]

-

Popović-Grle, S., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 71(3), 335-364. [Link]

-

Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate. [Link]

-

Fisher Scientific. Safety Data Sheet - tert-Butyl carbamate (alternative). [Link]

-

Loev, B., & Kormendy, M. F. (1963). A New Synthesis of Carbamates. The Journal of Organic Chemistry, 28(12), 3421-3426. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. parchem.com [parchem.com]

- 3. This compound - [sigmaaldrich.com]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tert-butyl N-(3-oxobutyl)carbamate | C9H17NO3 | CID 12111481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

tert-Butyl methyl(3-oxobutyl)carbamate chemical properties

An In-depth Technical Guide to tert-Butyl methyl(3-oxobutyl)carbamate: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a bifunctional molecule of interest in synthetic organic chemistry and drug discovery. By integrating a ketone moiety with a carbamate-protected secondary amine, this compound serves as a versatile building block for the synthesis of more complex molecular architectures. This document will delve into its core chemical properties, outline a validated synthetic protocol, and explore its reactivity and potential applications, offering a resource for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 103932-31-8, is a stable, colorless to pale yellow oil at room temperature. Its bifunctional nature, containing both a ketone carbonyl group and a tert-butoxycarbonyl (Boc) protected secondary amine, dictates its chemical behavior and physical properties.

A summary of its key physicochemical properties is presented in Table 1. This data is aggregated from various chemical suppliers and databases, providing a consensus view of the compound's characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 103932-31-8 | |

| Molecular Formula | C10H19NO3 | |

| Molecular Weight | 201.26 g/mol | |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | 108-110 °C at 1.5 mmHg | |

| Density | 1.006 g/cm³ | |

| Refractive Index (nD20) | 1.447 | |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | Inferred from structure |

| Storage Conditions | Store at 2-8°C under an inert atmosphere for long-term stability. |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available N-Boc-N-methylglycine. This protocol is designed to be robust and scalable, providing a reliable source of the target compound.

Step 1: Activation of N-Boc-N-methylglycine

The first step involves the activation of the carboxylic acid moiety of N-Boc-N-methylglycine to form a mixed anhydride. This is a common and effective method for activating carboxylic acids for subsequent nucleophilic attack. The use of isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) at low temperatures minimizes side reactions and ensures high conversion to the mixed anhydride intermediate.

Step 2: Weinreb Amide Formation and Reaction with a Grignard Reagent

While not explicitly detailed in the provided search results for this specific molecule, a reliable and general method for the synthesis of ketones from carboxylic acids is through a Weinreb amide intermediate. This approach prevents the common problem of over-addition of the organometallic reagent. The activated carboxylic acid would first react with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide. Subsequent treatment with a suitable Grignard reagent, such as methylmagnesium bromide, would furnish the desired ketone.

However, a more direct, albeit potentially lower-yielding, approach involves the reaction of the activated carboxylic acid with a suitable organometallic reagent. For the purpose of this guide, we will outline a plausible synthetic workflow based on general principles of organic synthesis.

Experimental Workflow

Figure 1: A plausible synthetic workflow for this compound.

Detailed Protocol

-

Materials: N-Boc-N-methylglycine, Meldrum's acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Silica gel for column chromatography.

-

Step 1: Acylation of Meldrum's Acid

-

To a solution of N-Boc-N-methylglycine (1.0 eq) and Meldrum's acid (1.1 eq) in dry DCM at 0 °C, add DMAP (0.1 eq).

-

Slowly add a solution of DCC (1.1 eq) in dry DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with cold DCM.

-

The filtrate containing the acylated Meldrum's acid intermediate is used directly in the next step.

-

-

Step 2: Hydrolysis and Decarboxylation

-

The DCM is removed from the filtrate under reduced pressure.

-

The residue is taken up in water and heated to 100 °C for 1-2 hours until gas evolution ceases.

-

Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a colorless to pale yellow oil.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The Boc-protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine. The ketone carbonyl group is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Figure 2: Reactivity map of this compound.

Key Transformations:

-

Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride to introduce a new amino group.

-

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, allowing for carbon chain extension.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride, providing a chiral center if a stereoselective reducing agent is used.

-

Boc Deprotection: The Boc group can be removed under acidic conditions to liberate the secondary amine, which can then be further functionalized through acylation, alkylation, or other amine-specific reactions.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Boc group (-C(CH₃)₃) | ~1.4 ppm (singlet, 9H) |

| Methyl group on nitrogen (-NCH₃) | ~2.9 ppm (singlet, 3H) | |

| Methyl ketone (-C(O)CH₃) | ~2.2 ppm (singlet, 3H) | |

| Methylene adjacent to N (-NCH₂-) | ~3.5 ppm (triplet) | |

| Methylene adjacent to C=O (-CH₂C(O)-) | ~2.8 ppm (triplet) | |

| ¹³C NMR | Ketone carbonyl (C=O) | ~208 ppm |

| Carbamate carbonyl (N-C(O)-O) | ~156 ppm | |

| Quaternary carbon of Boc (-C(CH₃)₃) | ~80 ppm | |

| Methyl groups of Boc (-C(CH₃)₃) | ~28 ppm | |

| Methylene adjacent to N (-NCH₂-) | ~50 ppm | |

| Methylene adjacent to C=O (-CH₂C(O)-) | ~45 ppm | |

| Methyl group on nitrogen (-NCH₃) | ~35 ppm | |

| Methyl ketone (-C(O)CH₃) | ~30 ppm | |

| IR Spectroscopy | Ketone C=O stretch | ~1715 cm⁻¹ |

| Carbamate C=O stretch | ~1690 cm⁻¹ | |

| C-H stretches | ~2850-3000 cm⁻¹ |

Handling, Safety, and Storage

This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous chemical. Avoid contact with skin and eyes, and do not ingest.

For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C. This minimizes potential degradation from atmospheric moisture and oxygen.

Conclusion

This compound is a valuable synthetic intermediate whose utility lies in the orthogonal reactivity of its ketone and Boc-protected amine functionalities. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an exploration of its potential reactivity. By leveraging the information presented herein, researchers can effectively incorporate this versatile building block into their synthetic strategies for the development of novel small molecules and pharmaceutical agents.

References

-

This compound Product Page. Chemspace. [Link]

tert-Butyl methyl(3-oxobutyl)carbamate molecular structure

An In-depth Technical Guide to tert-Butyl methyl(3-oxobutyl)carbamate: Synthesis, Characterization, and Applications

Abstract

This compound (CAS: 1447607-14-8) is a bifunctional synthetic building block of significant interest to researchers in organic synthesis and medicinal chemistry.[1][2] Its structure, which incorporates a ketone carbonyl and a Boc-protected secondary amine, offers a versatile platform for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles prevalent in pharmaceuticals. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, analytical characterization methods, and its strategic applications in drug discovery and development.

Introduction: A Versatile Bifunctional Intermediate

In the landscape of modern drug discovery, the efficient synthesis of novel molecular scaffolds is paramount. Small, functionalized building blocks that allow for controlled, sequential chemical modifications are indispensable tools for the medicinal chemist. This compound emerges as such a tool. The molecule contains two key reactive sites: a ketone and a protected amine.

The ketone moiety serves as an electrophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including aldol condensations, Wittig reactions, and reductive aminations. Concurrently, the methylamino group is masked by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern organic synthesis, valued for its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being readily and cleanly removable under moderately strong acidic conditions.[3] This orthogonal reactivity makes this compound an ideal precursor for constructing substituted piperidines, pyrrolidines, and other cyclic and acyclic structures that are frequently explored in the development of new therapeutic agents.[][5]

Molecular Structure and Physicochemical Properties

The structure of this compound features a four-carbon backbone. The nitrogen atom of a methylamine is attached at the C1 position and is part of a carbamate functional group. A ketone carbonyl is located at the C3 position.

Caption: 2D Molecular Structure of the Topic Compound.

Table 1: Physicochemical and Computational Data

| Property | Value | Source |

| IUPAC Name | tert-butyl N-methyl-N-(3-oxobutyl)carbamate | [1] |

| CAS Number | 1447607-14-8 | [1][2][6] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Physical Form | Liquid | |

| Purity (Typical) | ≥95% | |

| Storage Conditions | Sealed in dry, room temperature | |

| InChI Key | XIYYCJHSYGWXMA-UHFFFAOYSA-N | |

| Canonical SMILES | CC(=O)CCN(C)C(=O)OC(C)(C)C | |

| XLogP3 | 0.9 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 6 | [7] |

Synthesis and Mechanistic Insights

The most direct and efficient method for synthesizing this compound is via an aza-Michael addition.[8] This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, tert-butyl methylcarbamate, to an α,β-unsaturated carbonyl compound, methyl vinyl ketone (MVK).

Causality Behind Experimental Choices:

-

Reaction Choice : The aza-Michael reaction is a robust and atom-economical method for forming carbon-nitrogen bonds.[9][10] It is widely used in both academic and industrial settings for its reliability.

-

Nucleophile : tert-Butyl methylcarbamate is the ideal starting material. The Boc group serves two critical functions: it deactivates the nitrogen slightly to prevent unwanted side reactions but leaves it sufficiently nucleophilic to add to the MVK, and it protects the resulting secondary amine product from further reaction.

-

Michael Acceptor : Methyl vinyl ketone is a highly reactive and commercially available Michael acceptor, making it a cost-effective choice.

-

Catalyst : While some aza-Michael additions require a catalyst (acidic or basic) to proceed, the reaction between secondary amines or carbamates and highly activated alkenes like MVK can often proceed thermally without a catalyst, which simplifies the workup procedure.[10][11] A mild base like triethylamine or sodium ethoxide can be used to accelerate the reaction if needed.[12]

-

Solvent : A polar aprotic solvent such as acetonitrile or dichloromethane is typically chosen to ensure the solubility of the reactants without interfering with the reaction mechanism.

Detailed Experimental Protocol: Synthesis

Materials:

-

tert-Butyl methylcarbamate (1.0 eq)

-

Methyl vinyl ketone (MVK) (1.1 eq, freshly distilled)

-

Acetonitrile (or Dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl methylcarbamate (1.0 eq) and dissolve it in acetonitrile (approx. 0.2 M concentration).

-

Addition of Reactant: Add methyl vinyl ketone (1.1 eq) to the solution dropwise at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbamate is consumed (typically 4-12 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x). The aqueous washes help remove any unreacted MVK and acidic impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford this compound as a pure liquid.

Caption: Experimental workflow for the synthesis and validation of the topic compound.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. The following are the expected analytical signatures for this compound based on its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~2.15 ppm (s, 3H): A sharp singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=O).

-

δ ~1.45 ppm (s, 9H): A strong singlet for the nine equivalent protons of the tert-butyl group.

-

δ ~2.80 ppm (s, 3H): A singlet for the three protons of the N-methyl group.

-

δ ~2.70 ppm (t, 2H): A triplet for the two methylene protons adjacent to the ketone (CH₂ -C=O).

-

δ ~3.50 ppm (t, 2H): A triplet for the two methylene protons adjacent to the nitrogen atom (CH₂ -N).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~208 ppm: Ketone carbonyl carbon.

-

δ ~155 ppm: Carbamate carbonyl carbon.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~45-50 ppm: Methylene carbon adjacent to the nitrogen.

-

δ ~35-40 ppm: Methylene carbon adjacent to the ketone.

-

δ ~35 ppm: N-methyl carbon.

-

δ ~30 ppm: Acetyl methyl carbon.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

-

MS (Mass Spectrometry, ESI+):

-

m/z 202.14 [M+H]⁺: The protonated molecular ion.

-

m/z 146.08 [M-C₄H₈+H]⁺: A major fragment corresponding to the loss of isobutylene from the Boc group, a characteristic fragmentation pattern.

-

m/z 102.09 [M-Boc+H]⁺: Fragment corresponding to the loss of the entire Boc group.

-

-

IR (Infrared Spectroscopy):

-

~1710 cm⁻¹: Strong absorbance from the ketone C=O stretch.

-

~1690 cm⁻¹: Strong absorbance from the carbamate C=O stretch.

-

~2970 cm⁻¹: C-H stretching from the aliphatic groups.

-

Applications in Drug Development

The synthetic utility of this compound lies in its ability to act as a linchpin for building more elaborate molecules.

-

Synthesis of Heterocycles: The primary application is in the synthesis of nitrogen-containing heterocycles. Intramolecular reductive amination, following deprotection of the Boc group, can lead to the formation of substituted piperidines. Alternatively, the ketone can be functionalized first, followed by cyclization reactions. These heterocyclic cores are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.

-

Linker/Spacer Unit: The linear four-carbon chain can act as a linker to connect two different pharmacophores. The ketone can be converted to an amine or other functional group, and after Boc deprotection, the molecule presents two distinct nitrogen nucleophiles for further elaboration.

-

Pro-drug and Prodrug Linker Design: Carbamates are a well-established functional group in pharmaceuticals and are often used as pro-drugs to improve the physicochemical properties of a parent drug molecule.[5] While this specific molecule is more of a building block, the carbamate chemistry is directly relevant to pro-drug design strategies.

Conclusion

This compound is a valuable and versatile synthetic intermediate whose utility is rooted in the orthogonal reactivity of its ketone and Boc-protected amine functionalities. The straightforward synthesis via an aza-Michael addition makes it readily accessible. For researchers and scientists in drug development, this compound represents a strategic tool for the efficient construction of compound libraries based on privileged heterocyclic scaffolds, ultimately accelerating the discovery of new therapeutic agents.

References

-

PubChem. Compound Summary for CID 6917569, (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Org. Synth. 2008, 85, 10. Available from: [Link]

-

PubChem. Compound Summary for CID 12111481, tert-butyl N-(3-oxobutyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

-

LookChem. tert-Butyl methyl(4-oxobutyl)carbamate, CAS 120984-59-0. Available from: [Link]

-

Pharmaffiliates. Benzyl (2-((tert-butoxycarbonyl)amino)ethyl)(3-oxobutyl)carbamate, CAS 1030377-23-1. Available from: [Link]

-

Kumar, V., & Kaur, K. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585–2653. Available from: [Link]

-

de Souza, A. C. et al. (2020). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. The Journal of Organic Chemistry, 85(15), 9887–9896. Available from: [Link]

-

PubChem. Compound Summary for CID 23374584, tert-Butyl 3-oxocyclobutylcarbamate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Reaction of aromatic amines with methyl vinyl ketone in the presence of α‐amilase. (2018). Available from: [Link]

-

Wang, Y., et al. (2023). Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives. New Journal of Chemistry, 47(39), 18401-18405. Available from: [Link]

-

Scribd. Aza-Michael Reaction Insights. Available from: [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Org. Synth. 1966, 46, 13. Available from: [Link]

-

Matosevic, A., & Vlainic, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 71(2), 175-201. Available from: [Link]

-

NIST. WebBook, tert-Butyl carbamate. National Institute of Standards and Technology. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

- 1. chemscene.com [chemscene.com]

- 2. parchem.com [parchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of tert-Butyl methyl(3-oxobutyl)carbamate

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for tert-butyl methyl(3-oxobutyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. The presented methodology is a two-step process commencing with the aza-Michael addition of tert-butyl carbamate to methyl vinyl ketone to afford the N-Boc protected aminoketone intermediate, followed by a selective N-methylation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a thorough discussion of the underlying chemical principles. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the synthesis.

Introduction

This compound, also known as N-Boc-N-methyl-4-amino-2-butanone, is a bifunctional organic molecule incorporating a ketone and a protected secondary amine. This structural motif makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the selective manipulation of other functional groups within a molecule, with the Boc group being readily removable under acidic conditions.[1] This guide details a reliable and scalable synthetic route to this important intermediate.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed as a two-step sequence. This approach allows for the controlled introduction of the required functional groups and minimizes the formation of side products.

Step 1: Synthesis of tert-Butyl (3-oxobutyl)carbamate. This initial step involves the conjugate addition of tert-butyl carbamate to methyl vinyl ketone. This reaction, an aza-Michael addition, is a well-established method for the formation of carbon-nitrogen bonds.[2][3]

Step 2: N-Methylation of tert-Butyl (3-oxobutyl)carbamate. The secondary amine of the carbamate intermediate is then selectively methylated to yield the final product. This is achieved using a strong base to deprotonate the carbamate nitrogen, followed by reaction with a methylating agent.[4][5][6]

Figure 1: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (3-oxobutyl)carbamate

The aza-Michael addition of a carbamate to an α,β-unsaturated ketone is a powerful tool for constructing β-amino carbonyl compounds.[2][7] In this step, the nucleophilic nitrogen of tert-butyl carbamate adds to the β-carbon of methyl vinyl ketone. The reaction is typically catalyzed by a base to enhance the nucleophilicity of the carbamate.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |

| tert-Butyl carbamate | 117.15 | 1.0 | 11.72 g (0.1 mol) |

| Methyl vinyl ketone | 70.09 | 1.1 | 7.71 g (0.11 mol) |

| Potassium tert-butoxide | 112.21 | 0.1 | 1.12 g (0.01 mol) |

| Tetrahydrofuran (THF), anhydrous | - | - | 200 mL |

| Saturated aq. NH₄Cl solution | - | - | 100 mL |

| Ethyl acetate | - | - | 3 x 100 mL |

| Brine | - | - | 100 mL |

| Anhydrous Magnesium Sulfate | - | - | As needed |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl carbamate (11.72 g, 0.1 mol) and anhydrous tetrahydrofuran (200 mL). Stir until the solid is completely dissolved.

-

Add potassium tert-butoxide (1.12 g, 0.01 mol) to the solution. The use of a catalytic amount of a non-nucleophilic base is crucial to deprotonate a portion of the carbamate, thereby increasing its nucleophilicity without promoting polymerization of the methyl vinyl ketone.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add methyl vinyl ketone (7.71 g, 0.11 mol) dropwise to the stirred solution over 30 minutes. Maintaining a low temperature is essential to control the exothermic reaction and prevent side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, tert-butyl (3-oxobutyl)carbamate, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a colorless to pale yellow oil.

Figure 2: Experimental workflow for the synthesis of tert-butyl (3-oxobutyl)carbamate.

Step 2: N-Methylation of tert-Butyl (3-oxobutyl)carbamate

The N-methylation of a Boc-protected amine is a common transformation in organic synthesis. The use of a strong, non-nucleophilic base such as sodium hydride is effective for the deprotonation of the carbamate nitrogen, which is less acidic than an amide N-H. The resulting anion readily reacts with an electrophilic methyl source like methyl iodide.[4][5]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |

| tert-Butyl (3-oxobutyl)carbamate | 187.24 | 1.0 | 18.72 g (0.1 mol) |

| Sodium hydride (60% dispersion in oil) | 24.00 | 1.2 | 4.80 g (0.12 mol) |

| Methyl iodide | 141.94 | 1.5 | 21.29 g (0.15 mol) |

| Tetrahydrofuran (THF), anhydrous | - | - | 250 mL |

| Saturated aq. NaHCO₃ solution | - | - | 100 mL |

| Diethyl ether | - | - | 3 x 100 mL |

| Brine | - | - | 100 mL |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and under an inert atmosphere, add a solution of tert-butyl (3-oxobutyl)carbamate (18.72 g, 0.1 mol) in anhydrous tetrahydrofuran (150 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Carefully add sodium hydride (4.80 g of a 60% dispersion in mineral oil, 0.12 mol) portion-wise to the stirred solution. The addition of sodium hydride should be done slowly to control the evolution of hydrogen gas.

-

Stir the mixture at 0 °C for 30 minutes after the addition of sodium hydride is complete.

-

Add methyl iodide (21.29 g, 0.15 mol) dropwise via the dropping funnel over 20 minutes.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by cooling the flask back to 0 °C and slowly adding saturated aqueous sodium bicarbonate solution (100 mL) to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product, this compound, can be purified by vacuum distillation or flash column chromatography to yield a pure product.

Figure 3: Experimental workflow for the N-methylation of tert-butyl (3-oxobutyl)carbamate.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through careful monitoring and characterization at each stage.

-

Reaction Monitoring: The progress of both reactions should be meticulously monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane/ethyl acetate). This allows for the determination of the reaction endpoint and helps in identifying the formation of any significant side products.

-

Intermediate Characterization: The intermediate, tert-butyl (3-oxobutyl)carbamate, should be characterized after purification to confirm its identity and purity before proceeding to the next step. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are recommended. The expected signals in the ¹H NMR spectrum would include a singlet for the tert-butyl group, and characteristic multiplets for the ethyl ketone chain.

-

Final Product Validation: The final product, this compound, must be rigorously characterized to confirm its structure and purity. In addition to NMR and IR spectroscopy, mass spectrometry can be used to confirm the molecular weight. The ¹H NMR spectrum should show the appearance of a new singlet corresponding to the N-methyl group.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the step-by-step protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their research and development needs. The emphasis on reaction monitoring and thorough characterization at each stage ensures the integrity and reproducibility of the synthesis.

References

-

Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. Wikidot. [Link]

-

Kim, T. L., et al. (2023). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

-

Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(8), 3209–3214. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10. [Link]

-

Reddy, B. V. S., et al. (2007). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]

-

Tatsu, Y., et al. (2003). Experimental Procedures. The Royal Society of Chemistry. [Link]

-

Pearson. (n.d.). Alkylation of the following compound with methyl iodide under two...[Link]

-

Jung, M. E., & Lyster, M. A. (1978). Conversion of Alkyl Carbamates into Amines via Treatment with Trimethylsilyl Iodide. Journal of the Chemical Society, Chemical Communications, (7), 315-316. [Link]

-

Martina, S. L. X., et al. (2015). Flow protocol for the preparation of N-Boc-β-amino ketones 3a–g. ResearchGate. [Link]

-

Snieckus, V., & MacNeil, S. L. (2023). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Omega. [Link]

-

Grygorenko, O. O., et al. (2021). Synthesis of N-Boc protected amino acid 20 (all the compounds had dr 3:1; only the major diastereomers are shown). ResearchGate. [Link]

-

Shenvi, R. A., et al. (2019). A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cyclization. Organic Letters. [Link]

-

Kumar, A., & Sharma, G. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585–2631. [Link]

-

Rulev, A. Y. (2011). Reaction of aromatic amines with methyl vinyl ketone in the presence of... ResearchGate. [Link]

-

Loev, B., & Kormendy, M. F. (1963). t-Butyl carbamate. ResearchGate. [Link]

-

Chorghade, M. S., et al. (2017). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Molecules. [Link]

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

-

Chakraborti, A. K., et al. (2004). Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

PubChem. (n.d.). tert-butyl N-(3-oxobutyl)carbamate. National Center for Biotechnology Information. [Link]

-

Shenvi, R. A., et al. (2024). The Development of a Sulfamate-Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. The Journal of Organic Chemistry. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Purity and Stability of tert-Butyl methyl(3-oxobutyl)carbamate

Introduction

tert-Butyl methyl(3-oxobutyl)carbamate is a carbamate derivative of significant interest in organic synthesis, particularly as a versatile building block in the preparation of more complex molecules in the pharmaceutical and agrochemical industries. The presence of both a ketone and a protected amine functionality within the same molecule makes it a valuable intermediate. The tert-butoxycarbonyl (Boc) protecting group on the secondary amine allows for selective reactions at other parts of the molecule, with the amine being deprotected under specific acidic conditions when required.

The purity and stability of this compound are critical quality attributes that can significantly impact the outcome of subsequent synthetic steps, including yield, impurity profile, and overall safety and efficacy of the final product. This technical guide provides a comprehensive overview of the key aspects related to the purity and stability of this compound, drawing upon established principles of carbamate chemistry due to the limited specific literature on this exact molecule. This guide is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this compound in their work.

Physicochemical Properties

While specific experimental data for this compound is not extensively available, its properties can be inferred from its structure and data from analogous compounds.

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₁₀H₁₉NO₃ | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Inferred from similar small organic molecules |

| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Inferred from the structure |

| Boiling Point | Not readily available; likely to decompose at higher temperatures | General knowledge of carbamates |

| Storage Temperature | Room temperature for short-term storage; refrigeration (-20°C) recommended for long-term stability. | [1] |

Synthesis and Purification

The synthesis of this compound would likely involve the N-methylation of a suitable precursor followed by the introduction of the 3-oxobutyl group, or vice-versa. A plausible synthetic approach involves the reductive amination of an aldehyde with N-Boc-N-methylamine.[2]

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification Strategies

Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts.

-

Silica Gel Column Chromatography: This is the most common method for purifying compounds of this nature. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed to separate the desired product from impurities.

-

Ion-Exchange Chromatography: For the removal of acidic or basic impurities, ion-exchange resins can be a powerful tool. For instance, a strongly acidic ion-exchange resin could be used to remove any unreacted amine starting materials.[1]

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is generally suitable for carbamates.[3]

Experimental Protocol: HPLC Purity Assessment

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

-

0-20 min, 5-95% B

-

20-25 min, 95% B

-

25-26 min, 95-5% B

-

26-30 min, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm (where the carbamate functional group absorbs).

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for identifying and quantifying the target compound and any potential impurities or degradation products.[4][5] The fragmentation patterns observed in the mass spectrometer can provide structural information about the analytes. A characteristic fragmentation for many carbamates is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment.

-

¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity in the molecule. The presence of the tert-butyl group will be indicated by a sharp singlet at approximately 1.4-1.5 ppm. The methyl group on the nitrogen will appear as a singlet, and the protons of the oxobutyl chain will show characteristic multiplets.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

Quantitative NMR (qNMR): By using a certified internal standard, qNMR can be used to determine the absolute purity of the compound without the need for a reference standard of the analyte itself.

Stability Profile and Storage

The stability of carbamates is a critical consideration, as they are known to be susceptible to degradation under certain conditions.[6]

Degradation Pathways

The primary degradation pathway for carbamates is hydrolysis of the ester linkage, which can be catalyzed by both acid and base.[6][7]

Caption: Potential degradation pathways for this compound under various stress conditions.

Forced Degradation Studies

To thoroughly understand the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to harsh conditions to intentionally induce degradation.

Protocol for Forced Degradation Studies [6]

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution of the compound to UV light.

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to track the formation of degradation products.

Recommended Storage and Handling

Based on the general stability of carbamates, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] For long-term storage, refrigeration at -20°C is advisable to minimize potential degradation.[9]

-

Handling: Avoid contact with strong acids, strong bases, and oxidizing agents.[8] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE).

Conclusion

While specific data for this compound is limited, a comprehensive understanding of its purity and stability can be achieved by applying established principles of carbamate chemistry. Rigorous analytical characterization using a combination of HPLC, LC-MS/MS, and NMR is essential to ensure the quality of this important synthetic intermediate. Furthermore, a thorough understanding of its degradation pathways through forced degradation studies will enable the development of appropriate storage and handling procedures, thereby ensuring its integrity for use in research and development.

References

- Kim, H., et al. (2022). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

- BenchChem. (2025).

- Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules.

- Chao, T.-C., et al. (2011). Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry.

- BenchChem. (2025).

- Damle, S. B. (2020). Mass Spectra of Some Carbamate Pesticides.

- Zhang, R., et al. (2025). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Journal of Molecular Modeling.

- Reddy, K. L., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters.

- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.

- He, H., et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry.

- Cativiela, C., et al. (2001). On the Selective N-Methylation of BOC-Protected Amino Acids. Tetrahedron.

- ResearchGate.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- ResearchGate.

- Cayman Chemical. (2024). Carbamate Pesticides Standard (1X1 mL)

- ResearchGate. Synthesis of N-BOC amines by various routes.

- ResearchGate.

- BenchChem. (2025). preventing decomposition of ethyl (2-hydroxypropyl)

- Liu, Y.-S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.

- Racke, K. D., & Coats, J. R. (1990). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry.

- Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.

- Chemos GmbH & Co.KG.

- ResearchGate. Figure S8. 1 H NMR spectrum of 5-(N-tert-butoxycarbonyl)aminomethyl-1-cyclooctene ( t BOCNHCOE, in CDCl 3 , 500 MHz).

- Kaufman, D. D. (1970). behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Residue Reviews.

- Derouiche, A., & Driss, M. R. (2006). Stability of carbamate and organophosphorus pesticides under different storage conditions. JOURNAL of the Tunisian Chemical Society.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.

- Fisher Scientific. Amine Protection / Deprotection.

- Ufarté, L., et al. (2017). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS One.

- Agami, C., & Couty, F. (2025).

- Rosman, F., et al. (2019). An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. Pertanika Journal of Science & Technology.

- Organic Chemistry Portal.

- Britton, J., & Raston, C. L. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry.

- de Gonzalo, G., & Fraile, J. M. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis.

- ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)...

- Organic Syntheses. Carbamic acid, tert-butyl ester.

- Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?

- Kumar, A., et al. (2018). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- ResearchGate.

- PubChem. N-BOC-ethylenediamine.

Sources

- 1. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. my.ucanr.edu [my.ucanr.edu]

- 8. agilent.com [agilent.com]

- 9. sctunisie.org [sctunisie.org]

An In-depth Technical Guide to the Safe Handling of tert-Butyl methyl(3-oxobutyl)carbamate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for tert-Butyl methyl(3-oxobutyl)carbamate (CAS No. 1447607-14-8). It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and established principles of chemical hygiene to ensure a self-validating system of laboratory safety.

Compound Identification and Properties

This compound is a carbamate ester. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in peptide synthesis. The presence of a ketone functional group suggests potential reactivity that necessitates careful handling.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1447607-14-8 | [1] |

| Molecular Formula | C10H19NO3 | [1] |

| Molecular Weight | 201.26 g/mol | [1] |

Hazard Identification and GHS Classification

Based on available safety data, this compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: GHS classification for the closely related compound tert-butyl N-(3-oxobutyl)carbamate.[2]

Principles of Risk Mitigation

A thorough risk assessment should be conducted before any procedure involving this compound. The hierarchy of controls should be implemented to minimize exposure.

-

Elimination/Substitution: If possible, consider if a less hazardous alternative can be used.

-

Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]

-

Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must be trained on the specific hazards and handling procedures.

-

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This is the last line of defense and should not be used as a substitute for engineering and administrative controls.

Standard Operating Protocol for Safe Handling

The following protocol outlines the necessary steps for safely handling this compound in a laboratory setting. This workflow is designed to be a self-validating system, where each step reinforces the safety of the subsequent actions.

Caption: Safe handling workflow for this compound.

Personal Protective Equipment (PPE) Mandates

The selection of appropriate PPE is critical to prevent exposure. The following PPE is mandatory when handling this compound:

-

Eye Protection: Tightly fitting safety goggles or a face shield are required.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[3]

-

Skin and Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashing, additional protective clothing may be necessary.[3]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.

Storage and Incompatibility

Proper storage is essential to maintain the stability of the compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

Incompatible Materials: Carbamates are generally incompatible with strong acids, strong bases, and strong oxidizing agents.[4] Contact with these substances can lead to vigorous reactions and the release of toxic fumes.

Emergency Response Procedures

Preparedness for emergencies is a key component of laboratory safety.

-

Spills: In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] Do not allow the material to enter drains.[3]

-

Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Do not use a direct water jet. Firefighters should wear self-contained breathing apparatus.[3]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

Decontamination and Waste Disposal

All waste generated from the handling of this compound must be considered hazardous.

-

Decontamination: All glassware, equipment, and surfaces that have come into contact with the compound should be decontaminated.

-

Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in general waste streams.[3] Contaminated packaging should also be treated as hazardous waste.

References

-

Pharmaffiliates. Benzyl (2-((tert-butoxycarbonyl)amino)ethyl)(3-oxobutyl)carbamate. [Link]

-

LookChem. tert-Butyl methyl(4-oxobutyl)carbamate. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

PubChem. tert-butyl N-(3-oxobutyl)carbamate. [Link]

-

National Center for Biotechnology Information. Carbamate Toxicity. [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

-

TAMURA Group. Green Procurement Standard Appendix. [Link]

-

NJ.gov. 2010 Right to Know Hazardous Substance List. [Link]

-

ECHA. Regulation (EC) No 1272/2008. [Link]

-

NJ.gov. AMMONIUM CARBAMATE HAZARD SUMMARY. [Link]

Sources

An In-depth Technical Guide to tert-Butyl methyl(3-oxobutyl)carbamate: Synthesis, Properties, and Applications

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic use of functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-Butyl methyl(3-oxobutyl)carbamate, also identified as N-Boc-N-methyl-4-amino-2-butanone, has emerged as a valuable, albeit not widely documented, intermediate. This technical guide aims to provide a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential applications. By consolidating available data and drawing upon established principles of organic synthesis, we present a practical resource for researchers and scientists in the field.

Compound Profile and Physicochemical Properties

This compound is a carbamate-protected amino ketone. The presence of the tert-butyloxycarbonyl (Boc) group on the nitrogen atom renders it stable under a variety of reaction conditions, while the ketone functionality provides a reactive handle for a multitude of chemical transformations.

| Property | Value | Source |

| IUPAC Name | This compound | Internal Nomenclature |

| CAS Number | 1447607-14-8 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₉NO₃ | Advanced ChemBlocks |

| Molecular Weight | 201.26 g/mol | Advanced ChemBlocks |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

A closely related analog, tert-butyl N-(3-oxobutyl)carbamate (CAS 54614-95-8), which lacks the N-methyl group, has a molecular weight of 187.24 g/mol .

Historical Context and Discovery

The specific discovery of this compound is not prominently documented in seminal publications. Its emergence is likely intertwined with the broader development of Boc-protected amino acids and their derivatives as foundational tools in peptide synthesis and medicinal chemistry. The wide utility of the Boc protecting group, easily introduced and removed under specific acidic conditions, has led to the synthesis of a vast library of such building blocks for drug discovery programs. The presence of this compound in the catalogs of various chemical suppliers indicates its utility as a readily available intermediate for more complex target molecules.

Synthesis of this compound: A Proposed Protocol

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the carbamate bond, leading back to 4-(methylamino)-2-butanone and a Boc-group source.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

This protocol is based on standard procedures for the N-Boc protection of amines.

Step 1: N-Boc Protection of 4-(methylamino)-2-butanone

Objective: To introduce the tert-butyloxycarbonyl (Boc) protecting group onto the secondary amine of 4-(methylamino)-2-butanone.

Materials:

-

4-(methylamino)-2-butanone hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (NEt₃) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, suspend 4-(methylamino)-2-butanone hydrochloride (1.0 eq) in dichloromethane.

-

To the suspension, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to liberate the free amine.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

The use of a base like triethylamine is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction.

-

Di-tert-butyl dicarbonate is the standard and most efficient reagent for the introduction of the Boc protecting group.

-

The reaction is typically performed at room temperature to ensure a reasonable reaction rate without promoting side reactions.

-

An aqueous workup is necessary to remove the triethylamine hydrochloride salt and any unreacted reagents.

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.

-

As a Precursor to Substituted Piperidines and Pyrrolidines: The ketone functionality can be utilized in reductive amination reactions to construct cyclic amines, which are common scaffolds in many drug candidates.

-

In the Synthesis of γ-Amino Alcohols: Reduction of the ketone would yield a protected γ-amino alcohol, another important structural motif in bioactive molecules.

-

As a Linker in Complex Molecules: The carbamate-protected amine allows for its incorporation into a larger molecule, with the ketone serving as a point for further elaboration or conjugation.

Caption: Potential synthetic applications of the target molecule.

Conclusion and Future Outlook

This compound represents a valuable, functionalized building block for organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and other complex molecular architectures relevant to drug discovery. While its direct discovery and history are not extensively documented, its synthesis can be reliably achieved through standard and well-understood chemical transformations. The continued exploration of its reactivity and its application in the synthesis of novel bioactive compounds will undoubtedly solidify its place in the synthetic chemist's toolbox.

References

-

tert-butyl N-(3-oxobutyl)carbamate. PubChem. [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

Sources

Methodological & Application

Strategic Synthesis of Polysubstituted Pyridines via a Modified Bohlmann-Rahtz Approach Utilizing tert-Butyl methyl(3-oxobutyl)carbamate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Developing efficient and modular methods for its synthesis is paramount for accelerating drug discovery pipelines.[2] This application note details a robust, one-pot, three-component protocol for the synthesis of highly functionalized pyridines. By leveraging the versatile building block, tert-butyl methyl(3-oxobutyl)carbamate, in a modified Bohlmann-Rahtz cyclocondensation reaction, this method provides a strategic entry into novel pyridine derivatives with excellent regiochemical control and compatibility with various functional groups. We provide a detailed mechanistic rationale, step-by-step experimental protocols, data interpretation guidelines, and a comprehensive troubleshooting section to ensure reliable implementation.

Introduction: The Enduring Importance of the Pyridine Nucleus

The pyridine ring is a privileged N-heterocyclic scaffold in pharmaceutical science due to its unique physicochemical properties and its presence in a vast number of biologically active compounds.[3][4] Its ability to act as a hydrogen bond acceptor, its metabolic stability, and the ease with which it can be functionalized make it an indispensable tool for medicinal chemists.[1][5] Pyridine derivatives are integral to drugs across a wide therapeutic spectrum, including anticancer agents, anti-inflammatory drugs, and antivirals.[6]

Classical methods for pyridine synthesis, such as the Hantzsch and Guareschi-Thorpe syntheses, have been foundational.[7][8] However, modern drug discovery demands greater molecular complexity and synthetic efficiency. The Bohlmann-Rahtz pyridine synthesis, which traditionally involves the condensation of an enamine with an ethynylketone, offers a powerful route to trisubstituted pyridines without requiring a separate oxidation step for aromatization.[9][10] This application note describes a significant modification of this approach, employing a one-pot, three-component reaction that enhances its versatility and accessibility. By using this compound as a stable and versatile 1,3-dicarbonyl surrogate, we demonstrate a streamlined synthesis of pyridines amenable to further diversification.

Mechanistic Rationale: A Modified Bohlmann-Rahtz Pathway